磺胺喹恶啉-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

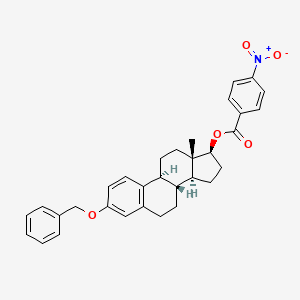

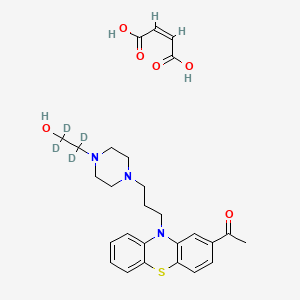

Sulfaquinoxaline, also known by its IUPAC name 4-Amino-N-2-quinoxalinylbenzenesulfonamide, is a veterinary medicine that can be given to cattle and sheep to treat coccidiosis . It belongs to the class of organic compounds known as quinoxalines .

Synthesis Analysis

Sulfaquinoxaline can be transformed by chlorine and UV light in water. The transformation by chlorination and UV lights was investigated in purified water at common conditions used for water disinfection . The result shows a slow degradation of Sulfaquinoxaline during photolysis compared with the chlorination process .Molecular Structure Analysis

Sulfaquinoxaline belongs to the class of organic compounds known as quinoxalines. These are compounds containing a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring .Chemical Reactions Analysis

Sulfaquinoxaline undergoes degradation including sulfonamide bond cleavage, SO2 extrusion, and aniline moiety oxidation . It is more susceptible to Fe (II)/PMS oxidation in comparison to its substructural analog 2-amino-quinoxaline (2-AQ) and other sulfonamides .Physical And Chemical Properties Analysis

Sulfaquinoxaline has a molecular formula of C14H12N4O2S and a molar mass of 300.336 g/mol . It is slightly soluble in water and ethanol, acetone, and soluble in aqueous alkaline solutions .科学研究应用

Design and Development of Bioactive Molecules

Quinoxaline, the core structure of Sulfaquinoxaline-d4, has been extensively used in the design and development of numerous bioactive molecules . This is due to its wide range of physicochemical and biological activities .

Dyes and Fluorescent Materials

Quinoxaline scaffolds have been utilized in the creation of dyes and fluorescent materials . The unique properties of Sulfaquinoxaline-d4 can contribute to the development of new dyes and fluorescent materials with improved performance .

Electroluminescent Materials

Sulfaquinoxaline-d4, with its quinoxaline core, has potential applications in the production of electroluminescent materials . These materials are crucial in the manufacturing of devices like light-emitting diodes (LEDs) and other display technologies .

Organic Sensitizers for Solar Cell Applications

Quinoxaline-based compounds like Sulfaquinoxaline-d4 have been used as organic sensitizers in solar cell applications . They can enhance the efficiency of solar cells by improving light absorption and charge transfer .

Polymeric Optoelectronic Materials

The quinoxaline core of Sulfaquinoxaline-d4 can be used in the development of polymeric optoelectronic materials . These materials are essential in the production of optoelectronic devices like photodiodes and phototransistors .

DNA Aptamers

Sulfaquinoxaline-d4 has been used in the selection of DNA aptamers . These aptamers specifically bind to Sulfaquinoxaline-d4 and can be used in the development of biosensors for detecting Sulfaquinoxaline-d4 in various samples .

Food Safety Inspection

A graphene oxide-based fluorescent aptasensor, developed using DNA aptamers that bind to Sulfaquinoxaline-d4, has been used for sensitive detection of Sulfaquinoxaline-d4 in food safety inspection . This aptasensor has shown great potential as a promising tool for sensitive detection of Sulfaquinoxaline-d4 in food safety inspection .

Veterinary Medicine

Sulfaquinoxaline-d4, a member of sulfonamides, has been widely used in the field of veterinary medicine to prevent and treat animal diseases or promote animal growth . However, excessive use of sulfonamides in farmed animals may leave undesirable residues in both foodstuffs of animal origin, such as eggs, milk, and meat, and the environment, such as water and soil .

作用机制

Target of Action

Sulfaquinoxaline-d4, a deuterium-labeled variant of Sulfaquinoxaline, primarily targets coccidia , a group of parasitic protozoans . It is used as an antimicrobial agent in veterinary medicine, demonstrating broad-spectrum activity against both Gram-negative and Gram-positive bacteria .

Mode of Action

The action mechanism of Sulfaquinoxaline involves the inhibition of dihydrofolate synthetase , which obstructs the nucleic acid synthesis of bacteria and coccidia .

Biochemical Pathways

This disruption can lead to downstream effects such as the prevention of coccidiosis and bacterial infections .

Pharmacokinetics

The use of deuterium labeling in drug molecules like sulfaquinoxaline-d4 is often employed to track and quantify these properties during drug development .

Result of Action

The primary result of Sulfaquinoxaline-d4’s action is the prevention of coccidiosis and bacterial infections in animals . By inhibiting dihydrofolate synthetase, it disrupts the life cycle of coccidia and bacteria, thereby preventing their proliferation .

Action Environment

The efficacy and stability of Sulfaquinoxaline-d4 can be influenced by various environmental factors. For instance, the presence of certain substances in water can affect the degradation of Sulfaquinoxaline . .

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis of Sulfaquinoxaline-d4 can be achieved through a multistep process involving the introduction of deuterium at a specific position in the molecule. The starting material for this synthesis is Sulfaquinoxaline, which can be selectively deuterated to obtain the final product.", "Starting Materials": [ "Sulfaquinoxaline", "Deuterium oxide", "Sodium borodeuteride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol" ], "Reaction": [ "The first step involves the selective deuteration of Sulfaquinoxaline. This can be achieved by reacting Sulfaquinoxaline with deuterium oxide in the presence of sodium borodeuteride as a reducing agent.", "The resulting product is then treated with hydrochloric acid to remove any excess reducing agent and by-products.", "The next step involves the conversion of the sulfonyl group to a sulfonamide group. This is achieved by treating the product with sodium hydroxide in methanol.", "The final step involves the purification of the product by extraction with ethyl acetate and subsequent drying and recrystallization to obtain the final product, Sulfaquinoxaline-d4." ] } | |

CAS 编号 |

1329652-02-9 |

产品名称 |

Sulfaquinoxaline-d4 |

分子式 |

C14H12N4O2S |

分子量 |

304.36 |

IUPAC 名称 |

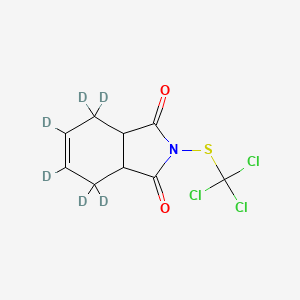

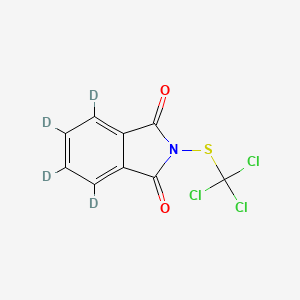

4-amino-2,3,5,6-tetradeuterio-N-quinoxalin-2-ylbenzenesulfonamide |

InChI |

InChI=1S/C14H12N4O2S/c15-10-5-7-11(8-6-10)21(19,20)18-14-9-16-12-3-1-2-4-13(12)17-14/h1-9H,15H2,(H,17,18)/i5D,6D,7D,8D |

InChI 键 |

NHZLNPMOSADWGC-KDWZCNHSSA-N |

SMILES |

C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N |

同义词 |

4-Amino-N-2-quinoxalinylbenzenesulfonamide-d4; N1-(2-Quinoxalinyl)sulfanilamide-d4; 2-(p-Sulfanilamido)quinoxaline-d4; 2-Sulfanilamidobenzopyrazine-d4; 2-p-Aminobenzenesulfonamidoquinoxaline-d4; Avicocid-d4; Italquina-d4; Kokozigal-d4; N1-(2-Quinoxal |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-Dihydro-6H-[1,2,3]triazolo[4,5-b]pyridin-6-one](/img/structure/B590170.png)

![4-[1-(Butyryloxy)-2-propanyl]benzoic acid](/img/structure/B590174.png)

![(2R,3As,7aR)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B590183.png)